Urea-13C,15N2

Description

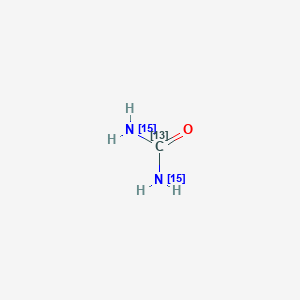

Structure

3D Structure

Properties

IUPAC Name |

bis(15N)(azanyl)(113C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973642 | |

| Record name | (~13~C,~15~N_2_)Carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.035 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58069-83-3 | |

| Record name | Urea-13C-15N2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58069-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~13~C,~15~N_2_)Carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling Urea-13C,15N2: A Technical Guide for Researchers

An in-depth exploration of the chemical properties, metabolic significance, and advanced applications of the dual-isotope labeled urea, tailored for researchers, scientists, and drug development professionals.

Urea-13C,15N2 is a stable, non-radioactive, isotopically labeled form of urea, a pivotal molecule in mammalian nitrogen metabolism. By incorporating the heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), this compound serves as a powerful tracer for elucidating metabolic pathways, quantifying protein catabolism, and as a diagnostic and research tool in advanced imaging techniques. This technical guide provides a comprehensive overview of its chemical characteristics, its role in key biological processes, and detailed methodologies for its application in research.

Core Chemical and Physical Properties

Urea-13C,15N2, with the chemical formula [¹³C]H₄[¹⁵N]₂O, possesses distinct physical and chemical properties owing to its isotopic composition. These properties are crucial for its application in sensitive analytical techniques such as mass spectrometry and nuclear magnetic resonance.

| Property | Value | Citations |

| Molecular Formula | [¹³C]H₄[¹⁵N]₂O | [1][2] |

| Molecular Weight | 63.03 g/mol | [1][2] |

| Exact Mass | 63.02978738 u | [1] |

| Melting Point | 132-135 °C (decomposes) | |

| Appearance | Solid | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| Storage Temperature | Refrigerator | |

| Isotopic Purity | ≥99 atom % ¹³C, ≥98 atom % ¹⁵N | |

| Canonical SMILES | C(=O)(N)N | |

| Isomeric SMILES | --INVALID-LINK--([15NH2])[15NH2] |

The Urea Cycle: The Metabolic Hub for Urea-13C,15N2

The primary metabolic fate of urea in mammals is governed by the urea cycle, a series of biochemical reactions that convert highly toxic ammonia into urea for excretion. When Urea-13C,15N2 is introduced into a biological system, it participates in this cycle, allowing for the tracing of nitrogen and carbon atoms. The cycle primarily occurs in the liver and, to a lesser extent, in the kidneys.

The key steps of the urea cycle are as follows:

-

Carbamoyl Phosphate Synthesis: The cycle begins in the mitochondria with the formation of carbamoyl phosphate from ammonia, bicarbonate, and ATP, catalyzed by carbamoyl phosphate synthetase I.

-

Citrulline Synthesis: Carbamoyl phosphate reacts with ornithine to form citrulline, a reaction catalyzed by ornithine transcarbamylase.

-

Argininosuccinate Synthesis: Citrulline is transported to the cytosol and reacts with aspartate to form argininosuccinate, catalyzed by argininosuccinate synthetase.

-

Arginine and Fumarate Formation: Argininosuccinate is cleaved by argininosuccinate lyase to yield arginine and fumarate.

-

Urea Formation: Finally, arginase cleaves arginine to produce urea and regenerate ornithine, which is then transported back into the mitochondria for the next cycle.

The introduction of Urea-13C,15N2 allows researchers to track the flow of the labeled carbon and nitrogen atoms through this cycle and into other interconnected metabolic pathways.

Experimental Protocols and Applications

Urea-13C,15N2 is a versatile tool employed in a range of experimental settings, from metabolic flux analysis to advanced medical imaging.

Mass Spectrometry-Based Metabolic Flux Analysis

Stable isotope tracing with Urea-13C,15N2 coupled with mass spectrometry (MS) allows for the precise quantification of urea production and nitrogen metabolism.

Experimental Workflow:

Detailed Methodology:

-

Administration of Urea-13C,15N2: The labeled urea is administered to the subject or biological system, often through intravenous infusion or oral ingestion.

-

Sample Collection: Biological samples, such as plasma, urine, or tissue extracts, are collected at specific time points.

-

Sample Preparation: Proteins are typically removed from the samples by precipitation. Urea is then extracted and may be derivatized to improve its volatility and chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis.

-

Mass Spectrometry Analysis: The isotopic enrichment of urea and its metabolites is determined using either GC-MS or liquid chromatography-mass spectrometry (LC-MS). These techniques separate the molecules and then measure their mass-to-charge ratio, allowing for the differentiation of labeled and unlabeled species.

-

Data Analysis: The resulting data on isotopomer distribution is used to calculate metabolic fluxes through the urea cycle and related pathways. This provides quantitative information on the rates of urea production and nitrogen turnover.

Hyperpolarized Magnetic Resonance Imaging (MRI)

Hyperpolarized [¹³C,¹⁵N₂]urea MRI is an emerging, non-invasive imaging technique that provides real-time assessment of tissue perfusion and pH. The hyperpolarization process dramatically increases the MRI signal of the ¹³C nucleus, enabling the visualization of its distribution in the body.

Experimental Workflow:

Detailed Methodology:

-

Hyperpolarization: A sample of [¹³C,¹⁵N₂]urea is placed in a strong magnetic field at a very low temperature and irradiated with microwaves. This process, known as dynamic nuclear polarization (DNP), dramatically increases the polarization of the ¹³C nuclei.

-

Rapid Dissolution: The hyperpolarized solid is rapidly dissolved in a biocompatible solvent to create an injectable solution.

-

Injection and Imaging: The hyperpolarized [¹³C,¹⁵N₂]urea solution is injected intravenously into the subject, and rapid MRI data acquisition is performed to track the distribution of the labeled molecule in real-time.

-

Image Analysis: The acquired MRI data is used to generate images and maps that reflect tissue perfusion and, in some cases, pH. Because urea is relatively inert and freely permeable across cell membranes, its distribution is primarily governed by blood flow.

Urea Breath Test for Helicobacter pylori Detection

While most commonly associated with ¹³C-urea, the principle of the urea breath test can be extended to doubly labeled urea. The test is a non-invasive diagnostic tool for detecting the presence of Helicobacter pylori, a bacterium implicated in various gastric diseases. The bacterium produces the enzyme urease, which breaks down urea into ammonia and carbon dioxide.

Logical Relationship:

Detailed Methodology:

-

Baseline Breath Sample: A baseline breath sample is collected from the patient.

-

Ingestion of Labeled Urea: The patient ingests a solution containing a small amount of Urea-¹³C (or Urea-13C,15N2).

-

Post-Ingestion Breath Sample: After a specific time interval (typically 15-30 minutes), a second breath sample is collected.

-

Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using an infrared spectrophotometer or a mass spectrometer. A significant increase in this ratio in the post-ingestion sample indicates the presence of H. pylori urease activity.

Conclusion

Urea-13C,15N2 is an invaluable tool for researchers and clinicians in the fields of metabolism, drug development, and diagnostics. Its stable isotopic labels provide a safe and precise means to trace the intricate pathways of nitrogen and carbon metabolism. From quantifying whole-body protein turnover to enabling cutting-edge, real-time imaging of tissue perfusion, the applications of this doubly labeled molecule continue to expand, offering deeper insights into human physiology and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the potential of Urea-13C,15N2 in their scientific endeavors.

References

The Core Principles of Stable Isotope Labeling with Urea-¹³C,¹⁵N₂: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing atoms in a molecule with their heavier, non-radioactive isotopes, researchers can track the movement and transformation of these molecules through metabolic pathways. Urea doubly labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), denoted as Urea-¹³C,¹⁵N₂, serves as a valuable tracer for investigating nitrogen metabolism, ureagenesis, and related physiological and pathological processes. This technical guide delves into the core principles of using Urea-¹³C,¹⁵N₂ for stable isotope labeling, providing insights into its applications, experimental considerations, and data interpretation, with a particular focus on its relevance in drug development.

The use of stable isotopes like ¹³C and ¹⁵N offers a safe and effective alternative to radioactive isotopes for metabolic studies in both preclinical and clinical settings.[1] Urea, as the primary end-product of nitrogen metabolism in mammals, is a logical choice for tracing nitrogen flux and amino acid catabolism.[2][3] The dual labeling of urea with both ¹³C and ¹⁵N provides a more comprehensive picture of its metabolic fate.

Core Principles of Urea-¹³C,¹⁵N₂ Labeling

The fundamental principle behind using Urea-¹³C,¹⁵N₂ as a tracer lies in its introduction into a biological system and the subsequent tracking of the ¹³C and ¹⁵N isotopes as they are incorporated into various biomolecules or excreted. The metabolic fate of these isotopes is contingent on the enzymatic reactions that urea and its breakdown products undergo.

Metabolic Fate of ¹³C and ¹⁵N from Urea

In mammals, urea is primarily synthesized in the liver via the urea cycle and is excreted by the kidneys.[4][5] Under normal physiological conditions, urea is a stable end-product. However, it can be metabolized by urease-producing bacteria in the gastrointestinal tract.

-

Hydrolysis by Urease: The enzyme urease, which is not present in mammalian tissues but is abundant in gut microbiota, hydrolyzes urea into ammonia (NH₃) and carbon dioxide (CO₂). When Urea-¹³C,¹⁵N₂ is administered, this reaction yields ¹⁵NH₃ and ¹³CO₂.

-

Fate of ¹⁵N-Ammonia (¹⁵NH₃): The released ¹⁵NH₃ can be absorbed into the portal circulation and transported to the liver. There, it can be re-incorporated into the urea cycle, or used for the synthesis of nitrogen-containing compounds such as non-essential amino acids (e.g., glutamate and glutamine) through transamination and amination reactions. This allows for the tracing of nitrogen flux from the gut microbiota back into the host's metabolic pathways.

-

Fate of ¹³C-Carbon Dioxide (¹³CO₂): The ¹³CO₂ produced in the gut can be absorbed into the bloodstream and is subsequently exhaled. The detection of ¹³CO₂ in the breath is the basis of the Urea Breath Test for diagnosing Helicobacter pylori infections, as this bacterium produces high levels of urease. A small fraction of the ¹³CO₂ can also be fixed into metabolites through carboxylation reactions, although this is a minor fate in mammals.

-

Key Metabolic Pathways Traced

The primary metabolic pathways that can be investigated using Urea-¹³C,¹⁵N₂ are centered around nitrogen metabolism.

-

Urea Cycle and Ureagenesis: By administering ¹⁵N-labeled precursors that get incorporated into urea, the rate of urea synthesis (ureagenesis) can be quantified. Conversely, administering Urea-¹³C,¹⁵N₂ and tracking its dilution in the body's urea pool can provide information about the rate of endogenous urea production.

-

Amino Acid Metabolism: The ¹⁵N from the breakdown of labeled urea can be traced into the amino acid pool, providing insights into amino acid synthesis and turnover. This is particularly relevant for studying the effects of drugs on protein metabolism and nitrogen balance.

-

Gut Microbiome-Host Metabolic Crosstalk: The hydrolysis of Urea-¹³C,¹⁵N₂ by gut bacteria and the subsequent absorption and metabolism of ¹⁵NH₃ and ¹³CO₂ by the host provide a direct way to study the metabolic interactions between the microbiome and the host.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable stable isotope tracing studies. The following are generalized protocols that can be adapted for specific research questions.

In Vivo Studies in Animal Models

Objective: To trace the in vivo fate of nitrogen from urea and assess whole-body nitrogen metabolism.

Materials:

-

Urea-¹³C,¹⁵N₂ (pharmaceutical grade)

-

Animal model (e.g., mouse, rat)

-

Metabolic cages for separate collection of urine and feces

-

Blood collection supplies

-

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for isotopic analysis

Protocol:

-

Acclimatization: House animals in metabolic cages for a period of acclimatization to the housing conditions and diet.

-

Baseline Sampling: Collect baseline blood, urine, and fecal samples before the administration of the tracer.

-

Tracer Administration: Administer a bolus dose of Urea-¹³C,¹⁵N₂ dissolved in a suitable vehicle (e.g., sterile saline) via oral gavage or intravenous injection. The route of administration will depend on the specific research question. Oral administration is necessary to study the effects of gut microbiota.

-

Time-course Sampling: Collect blood, urine, and feces at multiple time points post-administration (e.g., 1, 2, 4, 8, 12, 24 hours).

-

Sample Processing:

-

Plasma/Serum: Separate plasma or serum from blood samples and store at -80°C.

-

Urine and Feces: Measure the total volume/weight and store aliquots at -80°C.

-

-

Isotopic Analysis:

-

Measure the enrichment of ¹³C and ¹⁵N in urea in plasma and urine using GC-MS or LC-MS to determine the tracer's clearance and dilution.

-

Analyze the ¹⁵N enrichment in amino acids in plasma and tissue samples (after hydrolysis of proteins) to trace the incorporation of nitrogen.

-

Analyze the isotopic enrichment of other relevant metabolites as needed.

-

In Vitro Studies with Cell Cultures

Objective: To investigate the cellular metabolism of urea-derived nitrogen in the presence of urease (e.g., co-culture with bacteria or use of purified urease).

Materials:

-

Mammalian cell line of interest

-

Urease-producing bacteria (e.g., H. pylori) or purified urease enzyme

-

Cell culture medium, sera, and supplements

-

Urea-¹³C,¹⁵N₂

-

LC-MS for metabolomic analysis

Protocol:

-

Cell Culture: Culture mammalian cells to the desired confluency.

-

Labeling Medium: Prepare a cell culture medium containing a defined concentration of Urea-¹³C,¹⁵N₂.

-

Labeling Experiment:

-

For co-culture studies, add the urease-producing bacteria to the mammalian cell culture.

-

For studies with purified enzyme, add urease to the cell culture medium.

-

Replace the standard medium with the labeling medium.

-

-

Time-course Sampling: Harvest cell pellets and spent medium at various time points.

-

Metabolite Extraction: Extract intracellular metabolites from the cell pellets using a suitable solvent (e.g., 80% methanol).

-

Isotopic Analysis: Analyze the isotopic enrichment of ¹⁵N in intracellular and extracellular amino acids and other nitrogen-containing metabolites using LC-MS.

Data Presentation and Analysis

Quantitative data from stable isotope labeling experiments should be presented in a clear and structured manner to facilitate interpretation and comparison.

Quantitative Data Summary

| Parameter | In Vivo (Animal Model) | In Vitro (Cell Culture) | Analytical Method | Reference |

| Tracer | Urea-¹³C,¹⁵N₂ | Urea-¹³C,¹⁵N₂ | - | - |

| Administration | Oral gavage or IV injection | Addition to culture medium | - | - |

| Dose/Concentration | e.g., 50 mg/kg body weight | e.g., 1 mM | - | - |

| ¹⁵N Enrichment in Plasma Urea | Time-dependent curve | Not applicable | GC-MS or LC-MS | (adapted) |

| ¹⁵N Enrichment in Urinary Urea | % of administered dose excreted | Not applicable | GC-MS or LC-MS | - |

| ¹⁵N Enrichment in Amino Acids (Plasma/Cell) | Peak enrichment and time to peak | Fold change over baseline | LC-MS | (adapted) |

| ¹³CO₂ in Breath | Δ over baseline | Not applicable | Isotope Ratio MS |

Note: The values in this table are examples and will vary depending on the specific experimental design.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in metabolic pathways and experimental designs.

Urea Metabolism and Nitrogen Tracing Pathway```dot

Caption: A generalized workflow for in vivo stable isotope tracing studies.

Applications in Drug Development

The use of Urea-¹³C,¹⁵N₂ as a metabolic tracer has several potential applications in the field of drug development.

-

Pharmacodynamic Biomarkers: For drugs that target metabolic pathways involving nitrogen, such as those for liver diseases or cancer, the flux of ¹⁵N from urea into amino acids or other metabolites could serve as a pharmacodynamic biomarker to assess target engagement and biological activity.

-

Assessing Drug Effects on Gut Microbiota: Many drugs can alter the composition and metabolic activity of the gut microbiome. By monitoring the rate of Urea-¹³C,¹⁵N₂ hydrolysis (e.g., through breath ¹³CO₂ excretion), researchers can assess the impact of a drug on the urease activity of the gut microbiota.

-

Investigating Drug-Induced Metabolic Disorders: Some drugs can cause metabolic side effects, such as hyperammonemia. Stable isotope studies with Urea-¹³C,¹⁵N₂ can be employed to investigate the mechanisms behind such toxicities, for example, by determining if a drug impairs urea synthesis.

-

Evaluating Therapies for Urea Cycle Disorders: The efficacy of novel therapies for genetic disorders of the urea cycle can be evaluated by measuring their ability to restore or improve ureagenesis using stable isotope tracers.

Conclusion

Stable isotope labeling with Urea-¹³C,¹⁵N₂ is a versatile and powerful tool for researchers in the life sciences, particularly those involved in drug discovery and development. By tracing the metabolic fate of the ¹³C and ¹⁵N isotopes, it is possible to gain valuable insights into nitrogen metabolism, the urea cycle, and the metabolic interplay between the host and its gut microbiota. The ability to quantify metabolic fluxes in vivo and in vitro provides a dynamic view of biological processes that is often not achievable with conventional analytical methods. As analytical technologies such as mass spectrometry continue to advance in sensitivity and resolution, the applications of Urea-¹³C,¹⁵N₂ and other stable isotope tracers in understanding disease and developing new therapies are poised to expand significantly.

References

An In-depth Technical Guide to the Synthesis and Purification of Urea-13C,15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for doubly labeled urea, Urea-13C,15N2. This isotopically labeled compound is a valuable tracer in metabolic research and a key substrate in hyperpolarized magnetic resonance imaging (MRI) for in-vivo metabolic studies. This document details potential synthetic pathways, purification protocols, and the associated analytical data, presented in a format amenable to laboratory application.

Introduction

Urea-13C,15N2 is a stable isotope-labeled form of urea where the carbon atom is replaced by its heavy isotope, carbon-13 (¹³C), and both nitrogen atoms are replaced by the heavy isotope of nitrogen, nitrogen-15 (¹⁵N). This dual labeling provides a distinct mass spectrometric signature, making it an ideal tracer for metabolic studies, particularly in investigating the urea cycle and nitrogen metabolism.[1] Furthermore, hyperpolarized [¹³C,¹⁵N₂]urea has emerged as a promising agent for in vivo perfusion imaging by MRI, offering advantages in assessing tissue viability and function.[2][3] The synthesis and purification of high-purity Urea-13C,15N2 are critical for the accuracy and reliability of these applications.

Synthesis of Urea-13C,15N2

The synthesis of Urea-13C,15N2 requires the use of isotopically labeled starting materials. Several synthetic routes are plausible, primarily adapted from established methods for the synthesis of unlabeled or singly-labeled urea. The choice of method often depends on the availability and cost of the labeled precursors.

Wöhler Synthesis using Labeled Precursors

The classic Wöhler synthesis, the reaction of potassium cyanate with an ammonium salt, can be adapted to produce Urea-13C,15N2 by utilizing [¹³C,¹⁵N]potassium cyanate and a [¹⁵N]ammonium salt.

Reaction:

K¹⁵N¹³CO + ¹⁵NH₄Cl → (¹⁵NH₂)₂¹³CO + KCl

A potential synthetic pathway involves the preparation of labeled potassium cyanate from labeled urea, which can then be reacted with a labeled ammonium salt.[4]

Caption: Workflow for Urea-13C,15N2 synthesis from CO and NH₃.

Synthesis from [¹³C]Phosgene and [¹⁵N]Ammonia

The reaction of phosgene with ammonia is a common industrial method for urea production. This can be adapted for labeled urea synthesis using [¹³C]phosgene and [¹⁵N]ammonia. Caution is highly advised due to the extreme toxicity of phosgene.

Reaction:

¹³COCl₂ + 4 ¹⁵NH₃ → (¹⁵NH₂)₂¹³CO + 2 ¹⁵NH₄Cl

This reaction is typically carried out in a non-aqueous solvent at low temperatures.

Purification of Urea-13C,15N2

Purification of the synthesized Urea-13C,15N2 is crucial to remove unreacted starting materials, byproducts, and any potential contaminants. Recrystallization is a highly effective method for purifying urea.

[5]#### Recrystallization Protocol

A general procedure for the recrystallization of urea involves the following steps:

-

Dissolution: Dissolve the crude Urea-13C,15N2 in a minimum amount of hot solvent. Common solvents for urea recrystallization include water or ethanol.

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling is essential for the formation of pure crystals.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

The purity of the final product can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC).

References

- 1. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Translation of hyperpolarized [13C,15N2]urea MRI for novel human brain perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Translation of hyperpolarized [13C,15N2]urea MRI for novel human brain perfusion studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caod.oriprobe.com [caod.oriprobe.com]

The Isotopic Signature of a Metabolic Hub: A Technical Guide to Natural Abundance ¹³C and ¹⁵N in Urea Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of urea metabolism is central to understanding nitrogen homeostasis, protein turnover, and a variety of pathological conditions, including inborn errors of metabolism and liver disease. Stable isotope analysis, particularly leveraging the natural abundance of carbon-13 (¹³C) and nitrogen-15 (¹⁵N), offers a powerful, non-invasive window into the dynamics of the urea cycle and its intricate connections with other metabolic pathways. Variations in the natural isotopic ratios of these elements in urea and its precursors can reflect alterations in metabolic fluxes, providing valuable insights for both basic research and clinical applications. This in-depth technical guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation related to the natural abundance of ¹³C and ¹⁵N in urea studies.

Core Concepts: Natural Isotopic Abundance and Metabolic Fractionation

The natural abundance of heavy stable isotopes like ¹³C and ¹⁵N is not uniform throughout biological systems. Enzymatic reactions can exhibit kinetic isotope effects, where molecules containing the lighter isotope (e.g., ¹²C or ¹⁴N) react at a slightly faster rate than those with the heavier isotope. This "isotopic fractionation" leads to a differential distribution of isotopes among metabolites, creating unique isotopic signatures that can be indicative of specific metabolic states.

In the context of the urea cycle, the isotopic composition of urea is influenced by the ¹³C/¹²C ratio of its carbon source, bicarbonate (HCO₃⁻), and the ¹⁵N/¹⁴N ratios of its nitrogen donors, ammonia (NH₃) and aspartate. Alterations in the activity of urea cycle enzymes or the pathways that supply its substrates can, therefore, lead to measurable changes in the natural abundance of ¹³C and ¹⁵N in urea.

Quantitative Data on Natural Isotopic Abundance

The isotopic composition of a sample is typically expressed in delta (δ) notation, in parts per thousand (‰), relative to an international standard (Vienna Pee Dee Belemnite for ¹³C and atmospheric N₂ for ¹⁵N). The following tables summarize representative natural abundance values for ¹³C and ¹⁵N in urea and related biological compartments. It is important to note that these values can vary based on diet, age, sex, and health status.

| Sample Matrix | Analyte | δ¹³C (‰) | δ¹⁵N (‰) | Reference(s) |

| Human Serum/Plasma | ||||

| Bulk | -19.1 ± 0.8 | +8.8 ± 0.5 | ||

| Alanine | -20.62 (calibrated value) | -3.16 (calibrated value) | ||

| Glutamic Acid | -13.43 (calibrated value) | -4.34 (calibrated value) | ||

| Glycine | -36.58 (calibrated value) | +11.25 (calibrated value) | ||

| Human Urine | ||||

| Bulk | Vegan: ~-21, Omnivore: ~-20 | Vegan: ~+3, Omnivore: ~+5 | ||

| Urea | 3.3 - 4.4 | |||

| Human Hair | ||||

| Bulk | Higher than plasma/RBC | |||

| Bulk | Vegan: ~+6, Omnivore: ~+7.5 | |||

| Animal Tissues (for comparison) | ||||

| Beluga Whale Muscle | Glutamic Acid | -18.3 ± 1.0 | ||

| Beluga Whale Skin | Glutamic Acid | -15.9 ± 0.4 |

Experimental Protocols

Sample Collection and Preparation

a) Plasma/Serum Urea Isolation

This protocol is adapted for the extraction of urea from plasma for subsequent isotopic analysis.

Materials:

-

Frozen plasma samples

-

7-mL test tubes

-

Freeze-dryer

-

Petroleum ether

-

Sonicator with heat

-

Centrifuge

-

Vortex mixer

-

Pipettes and tips

Procedure:

-

Thaw frozen plasma samples on ice.

-

Transfer 500 µL of plasma to a 7-mL test tube.

-

Freeze-dry the samples overnight.

-

Add 5 mL of petroleum ether to each tube and cap tightly.

-

Sonicate the samples with the heat "on" to facilitate lipid extraction.

-

Centrifuge the tubes to pellet any precipitated material.

-

Carefully decant the petroleum ether supernatant containing lipids.

-

Repeat the petroleum ether wash for thorough lipid removal.

-

Allow the remaining urea-containing pellet to air-dry completely under a fume hood. The dried sample is now ready for derivatization and analysis.

b) Protein Hydrolysis for Amino Acid Analysis

This protocol is for liberating individual amino acids from proteinaceous samples for compound-specific isotope analysis.

Materials:

-

Dry, homogenized sample material

-

Borosilicate vials with heat- and acid-resistant caps

-

6 M Hydrochloric acid (HCl)

-

Nitrogen gas source

-

Oven or heating block

-

Heptane:chloroform (6:5, v:v)

-

Vortex mixer

-

Centrifuge (optional)

Procedure:

-

Place the dry, homogenized sample into a borosilicate vial.

-

Add 6 M HCl (0.5 mL for animal tissues, 2 mL for plant tissues).

-

Flush the vial with nitrogen gas, seal tightly, and wrap the threads with PTFE tape.

-

Place the vial in an oven at 150°C for 70 minutes.

-

After cooling, add 200 µL of heptane:chloroform (6:5, v:v) to remove lipids.

-

Vortex briefly and then discard the upper organic layer.

-

Dry the sample in a heating block at 60°C under a gentle stream of nitrogen. The dried hydrolysate is ready for derivatization.

Derivatization and Isotopic Analysis by GC-c-IRMS

a) Derivatization of Urea to 2-methoxypyrimidine

This derivatization makes urea sufficiently volatile for gas chromatography.

Materials:

-

Dried urea extract

-

Malondialdehyde bis(dimethyl acetal)

-

2 M HCl

-

Sodium hydroxide (NaOH)

-

Diazomethane solution (handle with extreme caution in a fume hood)

-

Diethyl ether

-

GC vials

Procedure:

-

Reconstitute the dried urea extract in a suitable solvent.

-

Add malondialdehyde bis(dimethyl acetal) and 2 M HCl.

-

Heat the mixture to convert urea to 2-hydroxypyrimidine.

-

Neutralize the reaction with NaOH.

-

Add diazomethane in diethyl ether to methylate the 2-hydroxypyrimidine to 2-methoxypyrimidine.

-

Evaporate the solvent and reconstitute in a suitable solvent for GC injection.

b) Derivatization of Amino Acids to N-acetyl Methyl Esters (NACME)

This is a common derivatization for compound-specific isotope analysis of amino acids.

Materials:

-

Dried protein hydrolysate

-

Acidified methanol (1.85 M)

-

Dichloromethane (DCM)

-

Acetic anhydride, trimethylamine, and acetone mixture (1:2:5, v/v/v)

-

Ethyl acetate

-

Saturated NaCl solution

-

Nitrogen gas source

-

Heating block

-

GC vials

Procedure:

-

Add 1 mL of 1.85 M acidified methanol to the dried hydrolysate and heat at 100°C for 1 hour.

-

Evaporate the methanol under a stream of nitrogen at room temperature.

-

Add 250 µL of DCM and evaporate to remove excess reagents.

-

Add 1 mL of the acetic anhydride, trimethylamine, and acetone mixture and heat at 60°C for 10 minutes.

-

Evaporate the reagents under nitrogen at room temperature.

-

Add 2 mL of ethyl acetate and 1 mL of saturated NaCl solution, and vortex.

-

After phase separation, discard the aqueous phase and remove the ethyl acetate under nitrogen.

-

Perform two final washes with 1 mL of DCM to remove any trace water.

-

Reconstitute the final N-acetyl methyl esters in 100 µL of ethyl acetate for GC injection.

c) GC-c-IRMS Analysis

Instrumentation:

-

Gas chromatograph (GC) coupled to a combustion interface and an isotope ratio mass spectrometer (IRMS).

General GC Parameters (for NACME amino acids):

-

Column: Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 2 mL/min

-

Injection: Splitless at 260°C for 1 min

-

Temperature Program: 70°C (hold 2 min), ramp to 140°C at 15°C/min (hold 4 min), ramp to 240°C at 12°C/min (hold 5 min), ramp to 255°C at 8°C/min (hold 35 min).

Combustion and Analysis:

-

The GC eluent is passed through a combustion reactor (typically NiO/CuO at ~1000°C) to convert organic compounds to CO₂ and N₂.

-

Water is removed using a Nafion dryer.

-

For ¹⁵N analysis, CO₂ is removed cryogenically to prevent isobaric interference.

-

The purified CO₂ and N₂ gases are introduced into the IRMS for isotopic ratio measurement.

Signaling Pathways and Metabolic Relationships

The natural abundance of ¹³C and ¹⁵N in urea is not only a reflection of the direct enzymatic steps of the urea cycle but is also influenced by upstream signaling pathways that regulate its activity.

The Urea Cycle and its Link to the TCA Cycle

The urea cycle is metabolically linked to the Tricarboxylic Acid (TCA) cycle through the production of fumarate and the consumption of aspartate, which is derived from the TCA cycle intermediate oxaloacetate. This connection, sometimes referred to as the "Krebs Bicycle," is crucial for nitrogen disposal and energy metabolism.

The Dual Isotope Advantage: A Technical Guide to Urea-13C,15N2 as a Tracer in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of doubly labeled urea, Urea-13C,15N2, as a powerful tracer in biological research and drug development. By incorporating stable isotopes of both carbon and nitrogen, this tracer offers a robust and precise tool for elucidating the dynamics of the urea cycle, quantifying nitrogen metabolism, and assessing therapeutic interventions. This document details the core principles of its use, experimental methodologies, data interpretation, and the visualization of associated biological and experimental pathways.

Core Principles of Urea-13C,15N2 Tracing

Urea-13C,15N2 is a stable, non-radioactive isotopologue of urea where the carbon atom is replaced by its heavy isotope, carbon-13 (¹³C), and both nitrogen atoms are replaced by the heavy isotope, nitrogen-15 (¹⁵N).[1] This dual labeling provides a distinct mass shift of +3 atomic mass units compared to endogenous urea, making it readily distinguishable by mass spectrometry. Its use as a tracer allows for the precise measurement of urea synthesis, disposal, and overall nitrogen flux in vivo.[2][3]

The primary application of Urea-13C,15N2 lies in the study of the urea cycle, a critical metabolic pathway for the detoxification of ammonia, primarily in the liver. By introducing the labeled urea into a biological system, researchers can track its dilution in the endogenous urea pool, providing a direct measure of the rate of de novo urea synthesis. This is particularly valuable in studying conditions where the urea cycle is impaired, such as inborn errors of metabolism or liver disease.

Furthermore, the use of this tracer extends to drug development, where it can be employed to assess the efficacy of therapies aimed at modulating nitrogen metabolism or improving liver function. Its non-radioactive nature makes it a safe and valuable tool for clinical studies in human subjects.

Quantitative Data from Tracer Studies

The use of Urea-13C,15N2 in conjunction with analytical techniques like mass spectrometry and magnetic resonance imaging (MRI) generates a wealth of quantitative data. The following tables summarize key parameters from various studies.

Table 1: Urea Production Rates Determined with Urea-13C,15N2

| Subject Group | Condition | Urea Production Rate (μmol·kg⁻¹·min⁻¹) | Reference |

| Healthy Controls | Normoglycemic | 5.4 ± 0.32 | |

| Diabetic Patients | Normoglycemic (Insulin-treated) | 9.22 ± 2.07 | |

| Chronic Diabetic Dogs | Systemic Insulin | Increased by 20% vs. portal application |

Table 2: Analytical Parameters for Urea-13C,15N2 Detection

| Analytical Method | Derivative | Key Fragment Ions (m/z) | Interassay Coefficient of Variation | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Trimethylsilyl | 189 (¹⁴N¹⁴N), 190 (¹⁴N¹⁵N), 191 (¹⁵N¹⁵N) | < 10% for ≥ 3% [¹⁵N₂]urea | |

| GC-MS | 2-methoxypyrimidine | Not specified | Not specified | |

| GC-MS | Trimethylsilylether of 2-hydroxypyrimidine | 153 (natural), 156 (labeled) | Not specified |

Table 3: Hyperpolarized [¹³C,¹⁵N₂]Urea MRI Parameters

| Parameter | Value | Biological Context | Reference |

| T₁ Relaxation Time | 50.4 ± 0.2 s | In solution | |

| T₂ Relaxation Time | 1.3 ± 0.3 s | In aorta (in vivo) | |

| T₂ Relaxation Time | 0.23 ± 0.03 s ([¹³C]urea) | In kidney (in vivo) | |

| Polarization | 27.4 ± 5.6% | For human brain perfusion studies | |

| Final Concentration | 33.5–37.7 mM | For simultaneous pyruvate imaging |

Experimental Protocols

The successful application of Urea-13C,15N2 as a tracer relies on meticulous experimental design and execution. Below are detailed methodologies for key experimental approaches.

In Vivo Tracer Administration for Urea Kinetics

This protocol is adapted from studies investigating urea production rates in response to different physiological or pathological states.

Objective: To determine the whole-body urea production rate.

Materials:

-

Sterile, pyrogen-free Urea-13C,15N2 solution

-

Infusion pump

-

Blood collection tubes (with appropriate anticoagulant)

-

Centrifuge

-

Equipment for plasma separation and storage (-80°C)

Procedure:

-

Subject Preparation: Subjects are typically fasted overnight to achieve a metabolic steady state.

-

Primed-Constant Infusion: To rapidly achieve a steady state of tracer dilution, a priming bolus of Urea-13C,15N2 is administered, followed by a continuous infusion. A common approach is to inject a prime of 600 times the continuous infusion rate.

-

Blood Sampling: Blood samples are collected at baseline (before tracer administration) and at regular intervals during the infusion until a steady isotopic enrichment is achieved in the plasma urea.

-

Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.

-

Urea Isolation: For analysis, urea is isolated from plasma samples. This typically involves protein precipitation followed by cation exchange chromatography.

Sample Preparation for GC-MS Analysis

This protocol outlines the derivatization of urea for analysis by gas chromatography-mass spectrometry.

Objective: To convert urea into a volatile derivative suitable for GC-MS analysis.

Materials:

-

Isolated urea from plasma samples

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for trimethylsilyl derivatives; or reagents for conversion to 2-methoxypyrimidine or the trimethylsilylether-derivative of 2-hydroxypyrimidine)

-

GC-MS system

Procedure:

-

Drying: The isolated urea fraction is dried completely.

-

Derivatization: The dried urea is reconstituted in the derivatization agent and heated to facilitate the reaction. For trimethylsilyl derivatization, the sample is heated to form the volatile derivative.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS. The instrument is set to monitor the specific mass-to-charge ratios (m/z) of the fragment ions corresponding to the unlabeled and labeled urea derivatives.

Hyperpolarized [¹³C,¹⁵N₂]Urea for MRI Perfusion Imaging

This protocol describes the preparation of hyperpolarized Urea-13C,15N2 for in vivo perfusion imaging.

Objective: To produce a sterile, hyperpolarized solution of Urea-13C,15N2 for MRI studies.

Materials:

-

GMP-grade [¹³C,¹⁵N₂]urea

-

Lactic acid (as a solvent)

-

Electron paramagnetic agent (EPA)

-

Dynamic Nuclear Polarization (DNP) polarizer

-

Sterile, superheated water for dissolution

-

Neutralization buffer (e.g., NaOH and Tris)

Procedure:

-

Sample Preparation: A solution of [¹³C,¹⁵N₂]urea, lactic acid, and the EPA is prepared. For example, 810 mg of [¹³C,¹⁵N₂]urea can be dissolved with 1.39 g of lactic acid and 28.5 mg of an EPA.

-

Hyperpolarization: The mixture is loaded into a DNP polarizer and polarized at low temperature (e.g., 0.8K) for several hours.

-

Dissolution and Neutralization: The polarized sample is rapidly dissolved in sterile, superheated water and neutralized with a buffer to achieve a physiological pH.

-

In vivo Administration and Imaging: The hyperpolarized solution is administered intravenously to the subject within the MRI scanner. Specialized MRI acquisition sequences, such as 3D balanced steady-state free precession (bSSFP), are used to image the distribution of the hyperpolarized urea in real-time.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of Urea-13C,15N2 as a tracer.

Caption: The Urea Cycle pathway, indicating mitochondrial and cytosolic compartments.

Caption: Experimental workflow for in vivo urea kinetics using Urea-13C,15N2.

Caption: Workflow for hyperpolarized [13C,15N2]urea MRI perfusion studies.

Conclusion

Urea-13C,15N2 stands out as a versatile and powerful tracer for probing the intricacies of nitrogen metabolism and the urea cycle. Its stable isotopic nature ensures safety in human studies, while the dual labeling provides high analytical specificity. From quantifying metabolic fluxes in disease states to providing novel insights into tissue perfusion with advanced imaging techniques, Urea-13C,15N2 is an indispensable tool for researchers, clinicians, and drug developers. The methodologies and data presented in this guide offer a solid foundation for the design and implementation of future studies leveraging this potent tracer.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Estimation of urea production rate with [15N2]urea and [13C]urea to measure catabolic rates in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotope-labelled urea to test colon drug delivery devices in vivo: principles, calculations and interpretations - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Nitrogen's Journey: A Technical Guide to Urea-¹³C,¹⁵N₂ for Nitrogen Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the stable isotope tracer, Urea-¹³C,¹⁵N₂, in the quantitative analysis of nitrogen flux. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the core principles, experimental methodologies, data interpretation, and visualization techniques integral to leveraging this powerful tool in metabolic research. By tracing the path of nitrogen through intricate biological systems, Urea-¹³C,¹⁵N₂ offers invaluable insights into protein metabolism, urea cycle dynamics, and the overall nitrogen economy of an organism, both in health and disease.

Introduction to Nitrogen Flux Analysis with Urea-¹³C,¹⁵N₂

Nitrogen flux analysis is a critical methodology for understanding the dynamic processes of protein synthesis, breakdown, and the metabolic fate of amino acids. The use of stable, non-radioactive isotope tracers has revolutionized this field, allowing for safe and precise measurements in both preclinical and clinical settings. Urea-¹³C,¹⁵N₂, a dual-labeled tracer, serves as an exemplary tool for these investigations.

The core principle lies in introducing a known quantity of Urea-¹³C,¹⁵N₂ into a biological system and subsequently measuring its dilution by endogenous, unlabeled urea. This allows for the calculation of the rate of appearance (Ra) of urea, which is a key indicator of whole-body nitrogen flux and protein catabolism. The distinct masses of the ¹³C and ¹⁵N isotopes enable precise detection and quantification by mass spectrometry, providing a high-resolution view of nitrogen metabolism.

Core Principles of Isotope Dilution

The fundamental concept underpinning the use of Urea-¹³C,¹⁵N₂ is isotope dilution mass spectrometry. When the labeled urea is introduced, it mixes with the body's natural urea pool. By measuring the change in the isotopic enrichment of urea in biological samples (e.g., plasma or urine) over time, researchers can calculate the rate at which the body is producing its own urea. This rate is a direct reflection of the net breakdown of amino acids, the nitrogen from which is incorporated into urea via the urea cycle.

Experimental Protocols

The successful application of Urea-¹³C,¹⁵N₂ for nitrogen flux analysis hinges on meticulously planned and executed experimental protocols. The two primary methodologies employed are the primed constant infusion technique and the single-dose oral administration.

Primed Constant Infusion Protocol

This method is considered the gold standard for achieving a steady-state isotopic enrichment in the body's urea pool, allowing for robust and accurate flux measurements.

Objective: To determine the whole-body urea production rate at a steady state.

Materials:

-

Sterile, pyrogen-free Urea-¹³C,¹⁵N₂ solution for infusion

-

Infusion pump

-

Catheters for infusion and blood sampling

-

Blood collection tubes (containing an appropriate anticoagulant, e.g., EDTA)

-

Centrifuge

-

Freezer (-80°C) for sample storage

Methodology:

-

Subject Preparation: Subjects are typically fasted overnight to achieve a post-absorptive state, minimizing the influence of dietary nitrogen intake on the measurements.

-

Catheter Placement: Two intravenous catheters are placed, one for the infusion of the tracer and the other in the contralateral arm for blood sampling.

-

Priming Dose: A bolus injection (priming dose) of Urea-¹³C,¹⁵N₂ is administered to rapidly raise the isotopic enrichment of the urea pool to the expected steady-state level. The priming dose is calculated based on the estimated size of the urea pool.

-

Constant Infusion: Immediately following the priming dose, a continuous infusion of Urea-¹³C,¹⁵N₂ is initiated and maintained at a precise rate for a period of several hours (e.g., 4-6 hours).

-

Blood Sampling: Blood samples are collected at baseline (before tracer administration) and at regular intervals during the infusion (e.g., every 30-60 minutes) to monitor the isotopic enrichment of plasma urea.

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

Single-Dose Oral Administration Protocol

This non-invasive method is particularly useful in pediatric or large-scale clinical studies where intravenous infusions may be impractical.

Objective: To estimate urea production from the decay of isotopic enrichment following a single oral dose.

Materials:

-

Pre-weighed dose of Urea-¹³C,¹⁵N₂

-

Urine collection containers

-

Blood collection supplies (optional, for plasma analysis)

Methodology:

-

Subject Preparation: Similar to the infusion protocol, subjects are typically fasted.

-

Tracer Administration: A single, accurately weighed dose of Urea-¹³C,¹⁵N₂ is dissolved in water and ingested by the subject.

-

Urine Collection: All urine is collected for a defined period (e.g., 24-48 hours) following the administration of the tracer. The volume of each void is recorded.

-

Blood Sampling (Optional): Blood samples can be collected at timed intervals to measure plasma urea enrichment.

-

Sample Processing: Aliquots of urine and plasma are stored at -80°C for later analysis.

Sample Analysis by Mass Spectrometry

The quantification of Urea-¹³C,¹⁵N₂ enrichment in biological samples is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow:

-

Sample Preparation: Plasma or urine samples are treated to isolate urea and remove interfering substances. This may involve protein precipitation followed by solid-phase extraction.

-

Derivatization (for GC-MS): Urea is often chemically modified (derivatized) to increase its volatility for analysis by GC-MS.

-

Mass Spectrometric Analysis: The prepared sample is injected into the mass spectrometer. The instrument separates ions based on their mass-to-charge ratio (m/z), allowing for the distinct detection of unlabeled urea and the ¹³C,¹⁵N₂-labeled isotopologue.

-

Data Acquisition: The abundance of each isotopologue is measured to determine the isotopic enrichment.

Data Presentation and Interpretation

The primary outcome of these experiments is the calculation of the urea Rate of Appearance (Ra), which represents the whole-body urea production rate.

Calculation from Primed Constant Infusion Data:

At isotopic steady state, the rate of urea appearance is calculated using the following equation:

Ra (μmol/kg/hr) = Infusion Rate (μmol/kg/hr) / Isotopic Enrichment

Where Isotopic Enrichment is the mole percent excess of ¹³C,¹⁵N₂-urea in plasma.

Quantitative Data Summary:

The following tables summarize representative quantitative data from studies utilizing stable isotope tracers for nitrogen flux analysis.

| Parameter | Healthy Controls | Urea Cycle Disorder Patients (Late Onset) | Urea Cycle Disorder Patients (Neonatal Onset) | Reference |

| Urea Production Rate (μmol/kg/hr) | 250 ± 50 | 100 - 200 | < 50 | |

| ¹⁵N-Urea/¹⁵N-Glutamine Ratio | 0.42 ± 0.06 | 0.17 ± 0.03 | 0.003 ± 0.007 | [1] |

Table 1: Representative Urea Cycle Flux Data.

| Condition | Whole Body Protein Synthesis (g/kg/day) | Whole Body Protein Breakdown (g/kg/day) | Net Protein Balance (g/kg/day) | Reference |

| Fed State | 3.5 - 5.0 | 3.0 - 4.5 | Positive | [2][3] |

| Fasted State | 2.5 - 3.5 | 3.0 - 4.0 | Negative | [2] |

| Post-Surgical Stress | 5.8 (3.8-6.7) | 6.7 (4.5-7.6) | -0.34 (-0.47, -0.3) |

Table 2: Representative Whole-Body Protein Turnover Data.

Visualizing Metabolic Pathways and Workflows

Visual representations are crucial for understanding the complex interplay of metabolic pathways and the logical flow of experimental procedures.

Caption: Experimental workflow for primed constant infusion of Urea-¹³C,¹⁵N₂.

The urea cycle is the central pathway for the disposal of excess nitrogen. The labeled nitrogen and carbon atoms from Urea-¹³C,¹⁵N₂ do not directly enter the forward synthesis of urea but are used to trace the dilution of the endogenous urea pool. The following diagram illustrates the key steps of the urea cycle.

Caption: The Urea Cycle and the principle of tracer dilution.

Conclusion

The use of Urea-¹³C,¹⁵N₂ as a stable isotope tracer provides a robust and sensitive method for the in vivo quantification of nitrogen flux. This technical guide has outlined the core principles, detailed experimental protocols, and data analysis frameworks essential for its successful implementation. The ability to accurately measure whole-body protein turnover and urea cycle dynamics offers profound insights into the metabolic basis of various physiological and pathological states. For researchers and drug development professionals, this technique is an indispensable tool for evaluating the efficacy of therapeutic interventions aimed at modulating nitrogen metabolism and for advancing our understanding of human health and disease.

References

- 1. In vivo urea cycle flux distinguishes and correlates with phenotypic severity in disorders of the urea cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole-body protein turnover in peritoneal dialysis patients: a comparison of the [15N]glycine end product and the [13C]leucine precursor methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole Body Protein Turnover and Net Protein Balance After Pediatric Thoracic Surgery: A Noninvasive Single-Dose 15 N Glycine Stable Isotope Protocol With End-Product Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Urea-13C,15N2: Characteristics, Protocols, and Metabolic Fate

This guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and metabolic pathways of Urea-13C,15N2. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Physical and Chemical Characteristics

Urea-13C,15N2 is a stable, non-radioactive isotopically labeled form of urea. The incorporation of a carbon-13 atom and two nitrogen-15 atoms allows it to be used as a tracer in a variety of biomedical applications, including metabolic studies and diagnostic tests.[1]

Core Properties

The fundamental physical and chemical properties of Urea-13C,15N2 are summarized in the table below.

| Property | Value | References |

| Chemical Formula | ¹³CH₄¹⁵N₂O | |

| Linear Formula | H₂¹⁵N¹³CO¹⁵NH₂ | [2][3] |

| Molecular Weight | 63.03 g/mol | [2] |

| CAS Number | 58069-83-3 | |

| Appearance | Solid | |

| Melting Point | 132-135 °C (lit.) | |

| Isotopic Purity | ≥99 atom % ¹³C, ≥98 atom % ¹⁵N | |

| Storage Temperature | Room temperature or 15-25°C |

Solubility

The solubility of Urea-13C,15N2 is a critical parameter for its application in various experimental settings. While it is highly soluble in water, its solubility is considerably lower in alcohols.

| Solvent | Solubility | Notes | References |

| Water | Highly soluble (~108 g / 100 g at 20°C for unlabeled urea) | Urea is approximately 15 to 20 times more soluble in water than in ethanol. | |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (3966.37 mM) | Requires sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent. | |

| Ethanol (Absolute) | ~5.4 g / 100 g at 20°C (for unlabeled urea) | Solubility increases significantly with temperature. | |

| Ethanol-Water Mixtures | Solubility decreases with increasing ethanol concentration. | The solubility is dependent on the specific ratio of ethanol to water and the temperature. |

Spectral Data

Urea-13C,15N2 is suitable for analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): The compound is readily detectable by MS, with a characteristic mass shift of M+3 compared to unlabeled urea. In electron impact ionization, the molecular ion peak for amines is typically an odd number. The fragmentation pattern of urea compounds can be complex, but often involves characteristic losses. For isotopically labeled urea, the masses of fragment ions are monitored to determine the isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C-NMR: In an aqueous solution, unlabeled urea shows a characteristic peak. The presence of the ¹³C isotope in Urea-13C,15N2 makes it directly observable in ¹³C-NMR without the need for high natural abundance.

-

¹⁵N-NMR: The use of ¹⁵N isotopes provides sharper signals compared to the quadrupolar ¹⁴N nucleus, making it highly suitable for detailed structural and dynamic studies. The ¹⁵N signal of [¹³C, ¹⁵N₂]-urea appears at approximately 75 ppm in a DMSO and acetone mixture.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of urea shows characteristic absorption bands. Key vibrations include N-H stretching (3200-3600 cm⁻¹), C=O carbonyl group stretching (~1700 cm⁻¹), N-H deformation (1600-1650 cm⁻¹), and C-N stretching (~1450 and 1150 cm⁻¹).

Experimental Protocols

Urea-13C,15N2 is a key component in several established experimental and diagnostic procedures.

¹³C-Urea Breath Test (UBT) for Helicobacter pylori Detection

The ¹³C-Urea Breath Test is a non-invasive method for detecting the presence of Helicobacter pylori, a bacterium linked to various gastric conditions. The test relies on the ability of the urease enzyme produced by H. pylori to hydrolyze the orally administered ¹³C-labeled urea into ¹³CO₂ and ammonia. The ¹³CO₂ is then absorbed into the bloodstream, transported to the lungs, and exhaled, where its concentration can be measured.

Methodology:

-

Patient Preparation:

-

The patient must fast for a minimum of 6 hours prior to the test; an overnight fast is ideal.

-

Antibiotics and bismuth-containing products should be discontinued for at least 4 weeks before the test.

-

Proton pump inhibitors (PPIs) should be stopped for at least 2 weeks prior to the test.

-

Simple antacids may be permissible up to 24 hours before the test if symptoms worsen upon stopping prescribed medication.

-

-

Materials:

-

¹³C-Urea tablet or capsule (typically 50-100 mg).

-

Breath collection bags or tubes.

-

A glass of water (approximately 80-100 mL).

-

Infrared isotope analyzer or isotope ratio mass spectrometer.

-

-

Procedure:

-

A baseline breath sample is collected into the first collection bag or tube ("00 minutes" sample).

-

The patient swallows the ¹³C-Urea tablet whole with a glass of water.

-

A stopwatch is started immediately after ingestion.

-

The patient should remain at rest for the specified waiting period.

-

After a precise interval (typically 10 to 30 minutes, depending on the specific kit protocol), a second breath sample is collected in a new bag or tube.

-

-

Sample Analysis:

-

The collected breath samples are analyzed to determine the ratio of ¹³CO₂ to ¹²CO₂.

-

An increase in this ratio in the post-dose sample compared to the baseline indicates the presence of H. pylori.

-

Hyperpolarized ¹³C,¹⁵N₂ Magnetic Resonance Imaging (MRI)

Hyperpolarized ¹³C,¹⁵N₂-urea is utilized as a metabolically inert perfusion agent in MRI studies, often in conjunction with a metabolically active agent like [1-¹³C]pyruvate. This dual-agent approach allows for the simultaneous assessment of tissue perfusion and metabolism. The hyperpolarization process dramatically increases the MRI signal of the ¹³C nucleus, enabling real-time imaging of its distribution in the body.

Methodology:

-

Probe Preparation and Hyperpolarization:

-

A solution of [1-¹³C]pyruvic acid and [¹³C,¹⁵N₂]urea in water is prepared. A 4:1 molar ratio of pyruvic acid to urea is often used.

-

This mixture is loaded into a dynamic nuclear polarization (DNP) polarizer (e.g., a 5T SPINlab system).

-

The sample is polarized at a low temperature (e.g., 0.8 K) with microwave irradiation for several hours.

-

-

Dissolution and Formulation for Injection:

-

The polarized, frozen sample is rapidly dissolved in superheated, pressurized sterile water.

-

The solution is then neutralized with a buffer (e.g., sodium hydroxide and Tris) to a physiological pH (7.2-7.5).

-

The final formulation results in specific concentrations of pyruvate and urea for injection (e.g., approximately 150 mM pyruvate and 35 mM urea).

-

-

In Vivo Administration and MRI Acquisition:

-

The hyperpolarized solution is injected intravenously into the subject (e.g., over 12 seconds for animal models).

-

Dynamic MRI is initiated immediately to capture the distribution of the hyperpolarized agents.

-

Specialized pulse sequences are used to separately image the ¹³C signals from urea and pyruvate (and its metabolic products like lactate). For instance, a 3D balanced steady-state free precession (bSSFP) sequence can be used for urea imaging.

-

Imaging is typically performed on a clinical MR scanner (e.g., 3T).

-

-

Data Analysis:

-

The acquired images provide information on blood flow and tissue perfusion from the urea signal, and metabolic activity from the pyruvate signal.

-

Time-course analysis of the signal intensity in different regions of interest can be performed to quantify perfusion and metabolic rates.

-

Metabolic Pathway

When administered orally, Urea-13C,15N2 serves as a probe for the activity of urease-producing bacteria in the gastrointestinal tract. In humans, the primary site of this activity is the colon.

The metabolic fate of orally ingested Urea-13C,15N2 is as follows:

-

Transit to the Gut: The intact Urea-13C,15N2 molecule passes through the stomach and small intestine.

-

Bacterial Hydrolysis: In the colon, the gut microbiota that produce the enzyme urease hydrolyze the Urea-13C,15N2. This enzymatic reaction breaks down the urea into ammonia (containing the ¹⁵N labels) and carbon dioxide (containing the ¹³C label).

-

Absorption and Excretion of ¹³CO₂: The released ¹³CO₂ is absorbed through the intestinal wall into the bloodstream. It is then transported to the lungs and subsequently exhaled. This is the basis of the urea breath test.

-

Fate of ¹⁵N-Ammonia: The ammonia (¹⁵NH₃) produced can be absorbed and enter the body's nitrogen pool. It can be utilized for the synthesis of amino acids and other nitrogen-containing compounds, or it can be reconverted to urea in the liver.

This pathway highlights the central role of the gut microbiota in urea metabolism.

References

An In-depth Technical Guide to the Safe Handling of Urea-13C,15N2

For: Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling guidelines for Urea-13C,15N2, a stable, non-radioactive isotopically labeled compound. It is crucial for professionals engaged in research and development to adhere to these protocols to ensure personal safety and maintain the integrity of experimental outcomes. Urea-13C,15N2 is commonly utilized as a tracer in metabolic studies, a diagnostic agent such as in the urea breath test for Helicobacter pylori detection, and in advanced magnetic resonance imaging (MRI) applications.[1][2][3][4]

Hazard Identification and Classification

Urea-13C,15N2 is not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[5] However, as with any chemical substance, it should be handled with care in a laboratory setting. Potential hazards are minimal but may include:

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.

-

Skin/Eye Contact: May cause slight irritation upon contact with eyes or skin.

-

Ingestion: May be harmful if swallowed in large quantities, potentially causing nausea and vomiting.

-

Combustion: The substance is combustible. Fire may produce hazardous decomposition products, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).

Physical, Chemical, and Toxicological Properties

The fundamental properties of Urea-13C,15N2 are summarized below. This data is essential for safe storage and handling.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Linear Formula | H₂¹⁵N¹³CO¹⁵NH₂ | |

| CAS Number | 58069-83-3 | |

| Molecular Weight | 63.03 g/mol | |

| Appearance | Solid | |

| Melting Point | 132 - 135 °C | |

| Storage Temperature | 15 - 25 °C (Room Temperature) | |

| Isotopic Purity | ≥99 atom % ¹³C; ≥98 atom % ¹⁵N |

Table 2: Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 8,471 mg/kg | |

| Carcinogenicity | N/A | N/A | No ingredient is identified as a probable, possible, or confirmed human carcinogen by IARC. | |

| Germ Cell Mutagenicity | No data available | N/A | N/A |

Experimental Protocols: Handling and Storage

Adherence to proper handling and storage protocols is paramount for laboratory safety and to prevent contamination of the isotopically labeled compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling Urea-13C,15N2.

-

Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.

-

Body Protection: A standard laboratory coat should be worn.

-

Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a P1 or N95 filter.

General Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.

-

Avoid contact with skin, eyes, and clothing.

-

Practice good industrial hygiene: wash hands thoroughly after handling, and before eating, drinking, or smoking.

-

Do not eat, drink, or store food in areas where the chemical is handled.

-

Keep containers tightly closed when not in use.

Storage Requirements

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly sealed to prevent moisture absorption, as urea is hygroscopic.

-

Store away from incompatible materials, particularly strong oxidizing agents.

-

Recommended storage temperature is between 15-25°C.

Emergency and Spill Procedures

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

In Case of Skin Contact: Remove contaminated clothing. Rinse skin with plenty of water and soap.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. If the person feels unwell, consult a doctor.

Accidental Release Measures

For any spill, ensure personal safety first.

-

Personal Precautions: Avoid breathing dust. Ensure adequate ventilation and wear the appropriate PPE as described in Section 3.1.

-

Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.

-

Cleanup Methods: Carefully sweep or vacuum up the spilled solid material. Place it into a suitable, labeled, and closed container for disposal. Ventilate the affected area after cleanup is complete.

Mandatory Visualizations

The following diagrams illustrate the standard workflow for handling Urea-13C,15N2 and the decision-making process for spill response.

Caption: Standard laboratory workflow for handling Urea-13C,15N2.

Caption: Decision-making flowchart for a Urea-13C,15N2 spill response.

Disposal Considerations

Disposal of Urea-13C,15N2 and any contaminated materials must be conducted in strict accordance with all applicable local, state, and federal environmental regulations.

-

Collect waste material in appropriate, clearly labeled containers.

-

Do not dispose of the chemical into the sewer system or the environment.

-

Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

References

- 1. High Resolution 13C MRI With Hyperpolarized Urea: In Vivo T2 Mapping and 15N Labeling Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cda-amc.ca [cda-amc.ca]

- 4. Isotope-labelled urea to test colon drug delivery devices in vivo: principles, calculations and interpretations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. carlroth.com:443 [carlroth.com:443]

Methodological & Application

Application Notes and Protocols for In Vivo Urea-13C,15N2 Infusion Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of urea kinetics in vivo is crucial for understanding nitrogen metabolism, protein catabolism, and renal function in both health and disease. Stable isotope tracers, particularly Urea-13C,15N2, offer a safe and powerful tool for quantifying key parameters of urea metabolism. This document provides detailed application notes and protocols for conducting in vivo studies using Urea-13C,15N2 infusion, intended for researchers, scientists, and professionals in drug development.

The primed constant infusion of Urea-13C,15N2 allows for the precise measurement of the rate of appearance (Ra) of urea, which is equivalent to the rate of urea production. By achieving a steady-state isotopic enrichment in the plasma, researchers can calculate urea production, clearance, and pool size, providing valuable insights into the metabolic state of the subject.

Key Applications

-

Assessment of whole-body protein catabolism: Urea is the primary end-product of amino acid catabolism in mammals. Measuring its production rate provides a direct index of net protein breakdown.

-

Evaluation of liver function: The urea cycle primarily occurs in the liver. Alterations in urea synthesis can reflect changes in hepatic function.

-

Kidney function analysis: The rate of urea clearance from the body is a key indicator of renal function.

-

Nutritional studies: Understanding how different dietary interventions affect nitrogen metabolism and urea production.

-

Drug development: Assessing the metabolic impact of new therapeutic agents on protein metabolism and organ function.

Experimental Principles

The most common method for in vivo assessment of urea kinetics using Urea-13C,15N2 is the primed constant infusion technique. This involves:

-

Priming Dose: A single, larger bolus injection of the tracer is administered at the beginning of the experiment. This rapidly raises the isotopic enrichment of the urea pool to a level that is close to the expected steady-state enrichment.

-

Constant Infusion: Immediately following the priming dose, a continuous, lower-dose infusion of the tracer is maintained for the duration of the study. This continuous infusion replaces the tracer that is cleared from the body, thus maintaining a stable isotopic enrichment in the plasma (isotopic steady state).

-

Blood Sampling: Serial blood samples are collected at baseline and at regular intervals during the infusion to measure the isotopic enrichment of urea in the plasma.

-

Sample Analysis: The isotopic enrichment of Urea-13C,15N2 in plasma samples is typically determined by Gas Chromatography-Mass Spectrometry (GC-MS) after chemical derivatization.

Experimental Workflow

The following diagram illustrates the general workflow for a primed constant infusion study of urea kinetics.

Detailed Experimental Protocols

Protocol 1: In Vivo Primed Constant Infusion of Urea-13C,15N2

This protocol provides a general framework. Specific doses and timings should be optimized based on the animal model and experimental objectives.

1. Materials:

-

Urea-13C,15N2 (sterile, pyrogen-free)

-

Sterile 0.9% saline solution

-

Infusion pumps

-

Intravenous catheters

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

2. Subject Preparation:

-

Subjects (human or animal) should be fasted overnight to achieve a post-absorptive state.

-

Acclimatize animal models to any restraining devices to minimize stress.

-

Place intravenous catheters for both tracer infusion and blood sampling. In small animals, this may require surgical placement.

3. Tracer Preparation:

-

Dissolve the Urea-13C,15N2 in sterile saline to the desired concentrations for the priming and infusion solutions. Ensure complete dissolution.

-

Sterile-filter the solutions before administration.

4. Infusion Procedure:

-

Collect a baseline blood sample before starting the infusion.

-

Administer the priming dose as a bolus injection over 1-2 minutes.

-

Immediately begin the constant infusion at

Application Note: Quantitative Analysis of Urea-13C,15N2 in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of isotopically labeled urea, specifically Urea-13C,15N2, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of urea, a derivatization step is essential for successful GC-MS analysis. This protocol focuses on the conversion of urea to its 2-hydroxypyrimidine trimethylsilyl ether derivative, a stable compound suitable for gas chromatography. The method is applicable for pharmacokinetic studies, metabolic tracing, and clinical research where precise quantification of Urea-13C,15N2 is required.

Principle and Methodology

The analytical method is based on the derivatization of urea with malonaldehyde bis(dimethyl acetal) to form 2-hydroxypyrimidine. This intermediate is then silylated using a suitable agent to produce a volatile trimethylsilyl (TMS) derivative. The resulting compound is separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by using a stable isotope-labeled internal standard and monitoring specific ions for both the analyte and the internal standard.

A critical consideration in the analysis of urea in biological samples, particularly urine, is the high endogenous concentration of unlabeled urea, which can interfere with the analysis. Therefore, enzymatic removal of endogenous urea using urease is often employed prior to the analysis of labeled urea in certain research contexts.[1]

Experimental Protocols

I. Reagents and Materials

-

Urea-13C,15N2 standard

-

Unlabeled Urea standard

-

Internal Standard (e.g., Urea-13C)

-

Malonaldehyde bis(dimethyl acetal) (MDBMA)

-

Concentrated Hydrochloric Acid (HCl)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Acetonitrile (ACN), GC grade

-

Methanol (MeOH), HPLC grade

-

Ultrapure water

-

Biological matrix (e.g., plasma, urine)

-

Urease (for removal of endogenous urea, if necessary)

II. Sample Preparation (Plasma)

-

To 100 µL of plasma, add 10 µL of the internal standard solution (Urea-13C).

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

III. Derivatization Protocol

-